N-Methylspiro[5.5]undecan-5-amine;hydrochloride
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Overview
Description
N-Methylspiro[55]undecan-5-amine;hydrochloride is a chemical compound with the molecular formula C12H23N·HCl It is a spiro compound, which means it contains a unique structural feature where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylspiro[5.5]undecan-5-amine;hydrochloride typically involves the reaction of spiro[5.5]undecane with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for efficiency and yield, with considerations for cost-effectiveness and safety. The use of automated reactors and continuous flow systems could enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Methylspiro[5.5]undecan-5-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted amine compounds .
Scientific Research Applications
N-Methylspiro[5.5]undecan-5-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds and other organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methylspiro[5.5]undecan-5-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved .
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane: The parent compound without the methylamine and hydrochloride modifications.
N-Methylspiro[5.5]undecan-1-amine: A similar compound with the amine group at a different position.
Spiro[5.5]undecan-5-amine: The non-methylated version of the compound.
Uniqueness
N-Methylspiro[5.5]undecan-5-amine;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methylamine group and the hydrochloride salt form enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-methylspiro[5.5]undecan-5-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.ClH/c1-13-11-7-3-6-10-12(11)8-4-2-5-9-12;/h11,13H,2-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLAECREDVTGGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC12CCCCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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